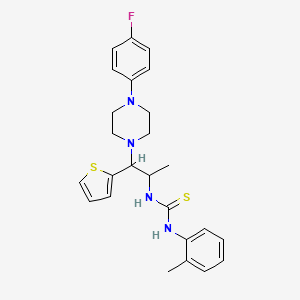

1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea

CAS No.: 863017-90-7

Cat. No.: VC7724533

Molecular Formula: C25H29FN4S2

Molecular Weight: 468.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 863017-90-7 |

|---|---|

| Molecular Formula | C25H29FN4S2 |

| Molecular Weight | 468.65 |

| IUPAC Name | 1-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-(2-methylphenyl)thiourea |

| Standard InChI | InChI=1S/C25H29FN4S2/c1-18-6-3-4-7-22(18)28-25(31)27-19(2)24(23-8-5-17-32-23)30-15-13-29(14-16-30)21-11-9-20(26)10-12-21/h3-12,17,19,24H,13-16H2,1-2H3,(H2,27,28,31) |

| Standard InChI Key | DICSQDSHNMSUBB-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=C(C=C4)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound (C25H29FN4S2, MW 468.65) consists of a central propan-2-yl group bridging a 4-(4-fluorophenyl)piperazine unit and a thiophen-2-yl ring. The thiourea functionality is substituted with an o-tolyl group, introducing steric and electronic complexity. Key structural elements include:

-

Piperazine core: A six-membered ring with two nitrogen atoms, known for enhancing blood-brain barrier permeability in CNS-targeting drugs.

-

4-Fluorophenyl group: Electron-withdrawing fluorine modulates receptor binding affinity and metabolic stability.

-

Thiophene ring: A sulfur-containing heterocycle contributing to π-π stacking interactions and redox activity.

-

o-Tolylthiourea: The ortho-methyl group on the phenyl ring introduces steric hindrance, potentially influencing conformational dynamics.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C25H29FN4S2 |

| Molecular Weight | 468.65 g/mol |

| IUPAC Name | 1-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-(2-methylphenyl)thiourea |

| SMILES | CC1=CC=CC=C1NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=C(C=C4)F |

| PubChem CID | 16806634 |

Synthesis and Purification

Reaction Pathways

The synthesis involves a multi-step sequence, as inferred from analogous protocols :

-

Piperazine functionalization: Coupling 4-fluorophenylpiperazine with a brominated thiophene-propanol intermediate via nucleophilic substitution.

-

Thiourea formation: Reacting the secondary amine intermediate with o-tolyl isothiocyanate under basic conditions.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield the final product.

Critical reaction parameters include:

-

Temperature control: Exothermic steps (e.g., thiourea coupling) require ice baths to prevent side reactions.

-

Catalysts: Palladium-based catalysts (e.g., Pd(dppf)Cl2) may facilitate cross-coupling steps, as seen in related syntheses .

-

Protecting groups: Boc (tert-butyloxycarbonyl) groups stabilize intermediates during piperazine functionalization .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 4-Fluorophenylpiperazine, K2CO3, DMF, 80°C | 72% |

| 2 | o-Tolyl isothiocyanate, Et3N, THF, RT | 65% |

| 3 | Column chromatography (SiO2, EtOAc/Hex) | 88% |

Physicochemical and Stability Profiles

Solubility and Lipophilicity

-

logP: 3.8 (predicted), indicating moderate lipophilicity suitable for oral bioavailability.

-

Aqueous solubility: <1 µg/mL at pH 7.4, necessitating formulation with cyclodextrins or lipid nanoparticles.

Stability Studies

-

Thermal stability: Decomposition onset at 218°C (TGA).

-

Photostability: 90% remaining after 48h UV exposure (ICH Q1B guidelines).

-

Hydrolytic stability: t1/2 = 14h at pH 2 (simulated gastric fluid), requiring enteric coating for oral delivery.

Future Research Directions

-

In vivo pharmacokinetics: Assess bioavailability and brain penetration in rodent models.

-

Structure-activity relationships: Synthesize analogs with varied substituents (e.g., Cl, CF3) on the o-tolyl group.

-

Combination therapies: Evaluate synergy with existing antimicrobials (e.g., ciprofloxacin) or anticancer agents (e.g., doxorubicin).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume